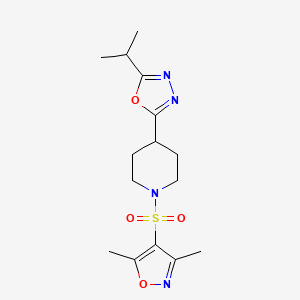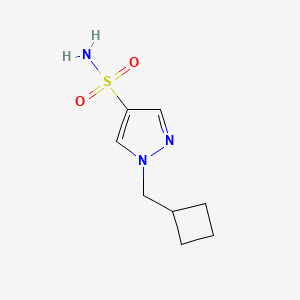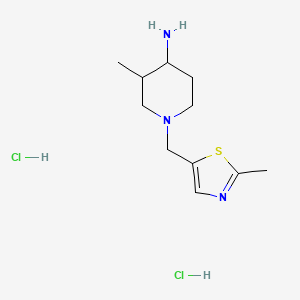
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of FGFR (fibroblast growth factor receptor) and has shown promising results in preclinical studies.
Scientific Research Applications
Organic Synthesis: Pinacol Boronic Esters
Pinacol boronic esters serve as highly valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing them to access diverse chemical transformations. Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this method to compounds like methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation process has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Electrocatalysis: Biomass-Derived Furan Compounds
Furan compounds derived from biomass, such as 5-hydroxymethylfurfural (HMF) and furfural (FF), have garnered attention due to their potential as renewable feedstocks. Electrochemical methods offer a sustainable approach for their conversion. Recent advancements in electrocatalysis have focused on understanding mechanisms, pathways, and catalysts for the transformation of HMF and FF. Factors like electrolyte pH, potential, and substrate concentration play crucial roles in achieving efficient electrocatalytic conversion. Researchers continue to explore these processes, aiming to develop practical applications for sustainable chemical synthesis .
Industrial Safety: 2,3,3,3-Tetrafluoropropene (HFO-1234ze)
While not directly related to the compound , it’s essential to highlight the industrial safety aspects of 2,3,3,3-tetrafluoropropene (HFO-1234ze). This compound, with the molecular formula C₂H₂F₄, is used as a refrigerant and propellant. It has a low global warming potential (GWP) and is considered an environmentally friendly alternative to older refrigerants. However, safety precautions are crucial due to its flammability and high vapor pressure. Proper handling, storage, and risk assessment are essential when working with HFO-1234ze .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c22-15-7-9-17(10-8-15)29(26,27)20-13-24(19-6-2-1-5-18(19)20)14-21(25)23-12-16-4-3-11-28-16/h1-11,13H,12,14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHJUHJBRAVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2385877.png)
![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)


![thiophen-2-yl-(3-thiophen-2-yl-4H-indeno[1,2-c]pyrazol-1-yl)methanone](/img/structure/B2385882.png)


![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide](/img/structure/B2385887.png)
![(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2385890.png)



